molecular formula C9H8F3NO2 B1474134 Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 1810715-04-8

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No. B1474134
CAS RN: 1810715-04-8
M. Wt: 219.16 g/mol
InChI Key: NRNPXRRCVOQOMJ-UHFFFAOYSA-N
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Description

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1810715-04-8 . It has a molecular weight of 219.16 . The IUPAC name for this compound is methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 . It is used in the synthesis of various other chemical compounds .

Anti-fibrosis Activity

Some compounds similar to “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests that “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” could potentially be used in the development of anti-fibrosis drugs.

Fungicidal Activity

The compound has been mentioned in the context of fungicidal activity . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2; the spatial configuration of the carbon atoms connected to R3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Pharmaceutical Research

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” could potentially be used in pharmaceutical research due to its unique chemical structure and properties .

Material Science

The compound could potentially be used in material science for the development of new materials with unique properties .

Biochemical Research

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” could potentially be used in biochemical research due to its unique chemical structure and properties .

Safety and Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNPXRRCVOQOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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